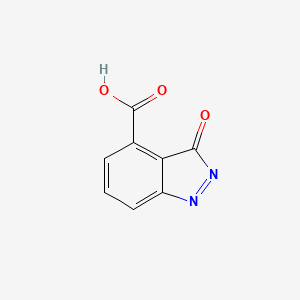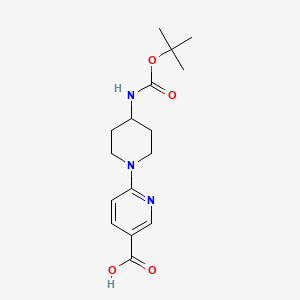
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-((tert-ブトキシカルボニル)アミノ)ピペリジン-1-イル)ニコチン酸は、tert-ブトキシカルボニル(Boc)で保護されたアミン基とニコチン酸部分を有するピペリジン環を特徴とする化学化合物です。
製法
合成経路と反応条件
6-(4-((tert-ブトキシカルボニル)アミノ)ピペリジン-1-イル)ニコチン酸の合成は、通常、以下の手順を含みます。
ピペリジン環の形成: ピペリジン環は、単純な前駆体から始まる一連の反応によって合成されます。tert-ブトキシカルボニル基は、その後の反応においてアミン官能基を保護するために導入されます。
ニコチン酸とのカップリング: 保護されたピペリジン誘導体は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などの標準的なペプチドカップリング試薬を使用してニコチン酸とカップリングされ、最終生成物が得られます。
工業的製法
この化合物の工業的製法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、上記の合成経路を最適化することが考えられます。これには、連続フローリアクターやグリーンケミストリーの原則の利用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Coupling with Nicotinic Acid: The protected piperidine derivative is then coupled with nicotinic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
反応の種類
6-(4-((tert-ブトキシカルボニル)アミノ)ピペリジン-1-イル)ニコチン酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体に変換されます。
還元: 還元反応を行うことで、Boc保護基を除去して遊離アミンを露出させることができます。
置換: この化合物は、特にニコチン酸部分において、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: パラジウム炭素(Pd/C)や水素化リチウムアルミニウム(LiAlH4)を用いた水素化を使用できます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
生成される主要な生成物
酸化: ピペリジン環またはニコチン酸の酸化誘導体。
還元: 脱保護されたアミン誘導体。
置換: 置換されたニコチン酸誘導体。
科学研究への応用
6-(4-((tert-ブトキシカルボニル)アミノ)ピペリジン-1-イル)ニコチン酸は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 生物活性化合物の設計における構成要素としての可能性について調査されています。
医学: 特に新薬の開発において、その潜在的な治療効果について研究されています。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
6-(4-((tert-ブトキシカルボニル)アミノ)ピペリジン-1-イル)ニコチン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。Boc保護されたアミン基は、遊離アミンを露出するために脱保護することができます。この遊離アミンは、さまざまな生物学的標的と相互作用することができます。ニコチン酸部分も、ニコチン酸受容体との相互作用を通じて生物活性を調節する役割を果たす可能性があります。
類似化合物との比較
類似化合物
6-(4-((tert-ブトキシカルボニル)アミノ)-1-ピペリジニル)ニコチン酸エチル: カルボン酸の代わりにエステル基を有する類似構造。
tert-ブチル4-(6-アミノ-3-ピリジル)ピペラジン-1-カルボキシレート: ピペリジン環の代わりにピペラジン環が含まれています。
独自性
6-(4-((tert-ブトキシカルボニル)アミノ)ピペリジン-1-イル)ニコチン酸は、Boc保護されたピペリジン環とニコチン酸部分の特定の組み合わせによって独自です。この組み合わせは、他の類似化合物に見られない独特の化学的および生物学的特性を提供します。
特性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-8-19(9-7-12)13-5-4-11(10-17-13)14(20)21/h4-5,10,12H,6-9H2,1-3H3,(H,18,22)(H,20,21) |
InChIキー |
JBFXHESYHAKAOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



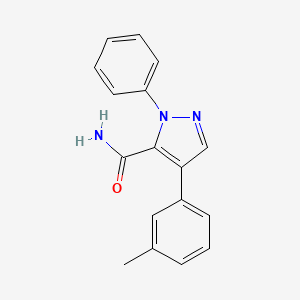

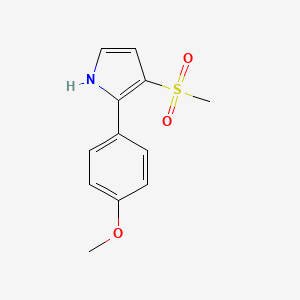

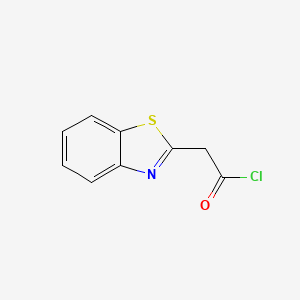
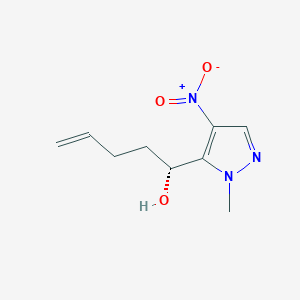
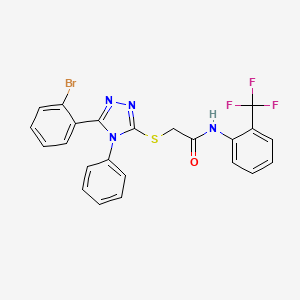
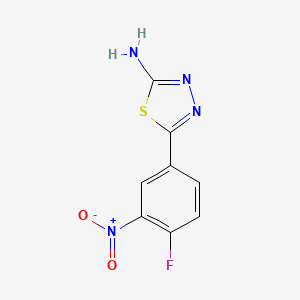
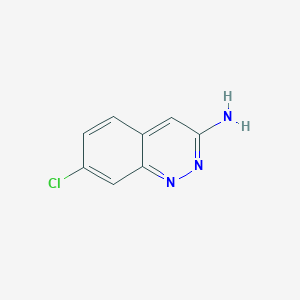
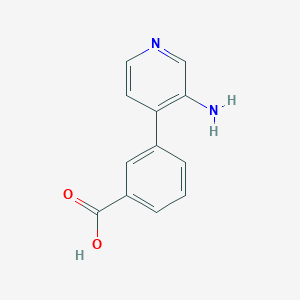
![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)

